N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride
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Description
N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride is a useful research compound. Its molecular formula is C8H8ClF5N2O and its molecular weight is 278.61. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
Research on amine-containing sorbents, such as those related to the chemical structure , has shown promising results for environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Ateia et al. (2019) discuss the efficiency of amine-functionalized sorbents in capturing PFAS, highlighting their potential for water and wastewater treatment through electrostatic interactions, hydrophobic interactions, and sorbent morphology considerations Ateia et al., 2019.
Pharmacological Research
The structure of N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride suggests potential pharmacological applications, given its amine and fluorine content. Heterocyclic aromatic amines (HAAs), for instance, are extensively studied for their roles in pharmacology and toxicology. Snyderwine (1994) reviews the implications of HAAs in breast cancer, indicating the importance of understanding the molecular interactions and metabolic pathways of such compounds for developing therapeutic interventions Snyderwine, 1994.
Materials Science and Chemistry
Compounds with complex amine structures are also significant in materials science for the synthesis of novel materials. Petzold-Welcke et al. (2014) describe the chemical modification of xylan to produce biopolymer ethers and esters, demonstrating the versatility of amine-containing compounds in creating materials with specific properties Petzold-Welcke et al., 2014.
Properties
IUPAC Name |
N-methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O.ClH/c1-14-6-3-2-5(4-15-6)16-8(12,13)7(9,10)11;/h2-4H,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWGILVOFVOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)OC(C(F)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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